Racepinephrine hydrochloride

Description

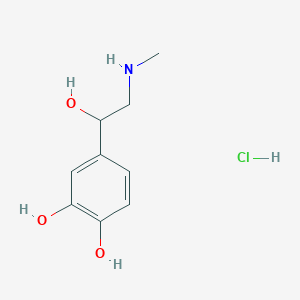

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHKWKHYVBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Mechanism of Action of Racepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine hydrochloride is a synthetic sympathomimetic amine that is structurally a racemic mixture of the dextrorotatory (d) and levorotatory (l) enantiomers of epinephrine.[1] It is a non-selective agonist of both α- and β-adrenergic receptors and is primarily used as a bronchodilator for the temporary relief of mild symptoms of intermittent asthma.[2] The therapeutic effects of racepinephrine are almost exclusively attributed to the l-epinephrine isomer, which is significantly more potent than the d-epinephrine isomer.[1][3] This guide provides a detailed overview of the cellular and molecular mechanisms of action of racepinephrine, with a focus on its interaction with adrenergic receptors and the subsequent intracellular signaling pathways.

Adrenergic Receptor Interaction and Stereoselectivity

This compound exerts its physiological effects by binding to and activating adrenergic receptors, a class of G protein-coupled receptors (GPCRs).[4] These receptors are classified into two main types, α- and β-adrenergic receptors, which are further subdivided into several subtypes (α1, α2, β1, β2, β3).[5][6]

The pharmacological activity of racepinephrine resides almost entirely in the R(-)-enantiomer (l-epinephrine).[1] The S(+)-enantiomer (d-epinephrine) is considerably less potent, with reports suggesting that l-epinephrine is approximately 15 to 40 times more pharmacologically active than its d-enantiomer.[3] This stereoselectivity is due to the specific three-dimensional structure of the binding pocket of adrenergic receptors, which allows for a more favorable interaction with the l-isomer.[7] Specifically, the hydrogen bonding interaction between the chiral benzylic β-hydroxyl group of epinephrine and an asparagine residue in helix VI of the β-adrenergic receptor is a key determinant of this stereoselectivity.[7]

Cellular Signaling Pathway of Bronchodilation

The primary therapeutic effect of racepinephrine in the context of asthma is bronchodilation, which is mediated by the activation of β2-adrenergic receptors on airway smooth muscle cells.[2] The binding of l-epinephrine to these receptors initiates a cascade of intracellular events:

-

G Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. This involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[4]

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[5]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[5]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[7]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This results in the relaxation of the bronchial smooth muscle and, consequently, bronchodilation.[2]

Quantitative Pharmacological Data

The stereoselectivity of epinephrine is evident in its functional activity at adrenergic receptors. The following table summarizes available quantitative data for the enantiomers of epinephrine. It is important to note that while the higher potency of l-epinephrine is well-established, specific binding affinity (Ki) and potency (EC50) values for d-epinephrine are less frequently reported in the literature due to its significantly lower activity.

| Enantiomer | Receptor Subtype | Parameter | Value | Species/Tissue | Reference(s) |

| (-)-Epinephrine | α2A-Adrenergic | EC50 (GTPase Activity) | 200 nM | Human Platelet Membranes | |

| (+)-Epinephrine | α2A-Adrenergic | EC50 (GTPase Activity) | 3 µM (3000 nM) | Human Platelet Membranes | |

| (+/-)-Epinephrine | α2A-Adrenergic | EC50 (GTPase Activity) | 4 µM (4000 nM) | Human Platelet Membranes | |

| (-)-Epinephrine | General Adrenergic | Potency Ratio | 10- to 500-fold > (+)-Epinephrine | Various | [1] |

| R(-)-Epinephrine | General Adrenergic | Pharmacological Activity Ratio | ~15 to 40-fold > S(+)-Epinephrine | Various | [3] |

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of epinephrine enantiomers for a specific adrenergic receptor subtype.

5.1.1 Materials

-

Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected HEK293 cells or tissue homogenates).

-

Radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β).

-

Unlabeled ligands: (-)-epinephrine, (+)-epinephrine.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

5.1.2 Procedure

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-specific ligand (for non-specific binding).

-

50 µL of various concentrations of the competing unlabeled ligand (e.g., (-)-epinephrine or (+)-epinephrine).

-

50 µL of the radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the functional response (cAMP production) to adrenergic receptor activation by epinephrine enantiomers.

5.2.1 Materials

-

HEK293 cells stably expressing the β2-adrenergic receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

(-)-Epinephrine and (+)-epinephrine.

-

Forskolin (as a positive control).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

5.2.2 Procedure

-

Cell Seeding: Seed the HEK293-β2AR cells into a 96-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of (-)-epinephrine, (+)-epinephrine, and forskolin in stimulation buffer.

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add the prepared compound dilutions to the respective wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP assay kit being used.

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw data from the experimental wells to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 and Emax values for each compound.

Conclusion

The mechanism of action of this compound is a well-defined process initiated by the stereoselective binding of its active l-enantiomer to adrenergic receptors. Its therapeutic utility as a bronchodilator is primarily driven by the activation of the β2-adrenergic receptor-Gαs-adenylyl cyclase-cAMP signaling cascade in airway smooth muscle cells. A thorough understanding of this pathway, supported by quantitative pharmacological data and robust experimental protocols, is essential for the continued development of novel and improved therapies for respiratory diseases.

References

- 1. ccjm.org [ccjm.org]

- 2. transopharm.com [transopharm.com]

- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Racepinephrine Hydrochloride: A Technical Guide to Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racepinephrine hydrochloride, a racemic mixture of the D- and L-isomers of epinephrine, is a sympathomimetic amine that exerts its pharmacological effects through interactions with adrenergic receptors. As a non-selective agonist, it demonstrates affinity for both α- and β-adrenergic receptor subtypes, albeit with varying potencies. This technical guide provides a comprehensive overview of the adrenergic receptor binding affinity of this compound, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of adrenergic pharmacology.

Introduction to Racepinephrine and Adrenergic Receptors

Racepinephrine is a synthetic form of epinephrine administered as a hydrochloride salt. It is composed of an equal mixture of dextrorotatory (D)-epinephrine and levorotatory (L)-epinephrine. The pharmacological activity of racepinephrine is primarily attributed to the L-isomer, which is the naturally occurring and more potent form of epinephrine.[1] Adrenergic receptors, the targets of racepinephrine, are a class of G protein-coupled receptors (GPCRs) that are integral to the sympathetic nervous system's "fight-or-flight" response.[2] These receptors are broadly classified into two main types, α- and β-adrenergic receptors, which are further subdivided into several subtypes: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3).[3][4][5][6]

The activation of these receptors by an agonist like racepinephrine initiates a cascade of intracellular signaling events that mediate a wide range of physiological responses, including changes in heart rate, blood pressure, and bronchodilation.[7][8] Understanding the binding affinity of racepinephrine and its constituent isomers to these receptor subtypes is crucial for elucidating its mechanism of action and predicting its therapeutic effects and potential side effects.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed in terms of the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

Due to the limited availability of comprehensive binding data for racepinephrine as a racemic mixture, this section presents the available data for DL-epinephrine (racepinephrine) alongside a more detailed profile of the pharmacologically dominant L-epinephrine. The stereoselectivity of adrenergic receptors generally results in a significantly lower affinity for the D-isomer.[9]

Table 1: Binding Affinity (Ki) of DL-Adrenaline (Racepinephrine) for Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| α1 | 330 |

| α2 | 56 |

| β1 | 740 |

Note: Data is derived from a commercial source and may not be from peer-reviewed studies. Data for other receptor subtypes was not provided.

Table 2: Binding Affinity (Ki/Kd) of L-Epinephrine for Adrenergic Receptor Subtypes

| Receptor Subtype | Ki/Kd (nM) | Species |

| α1-Adrenergic Receptors | ||

| α1A | - | - |

| α1B | - | - |

| α1D | - | - |

| α2-Adrenergic Receptors | ||

| α2A | - | - |

| α2B | - | - |

| α2C | - | - |

| β-Adrenergic Receptors | ||

| β1 | 4300 | Rat |

| β2 | - | - |

| β3 | - | - |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to its target receptor.[10] The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound for various adrenergic receptor subtypes.

Part 1: Membrane Preparation

This procedure outlines the isolation of cell membranes containing the adrenergic receptors of interest from tissues or cultured cells.

Materials:

-

Tissue (e.g., rat heart, cerebral cortex) or cultured cells expressing the target adrenergic receptor subtype.

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4.

-

Protease inhibitor cocktail.

-

Dounce homogenizer or polytron.

-

High-speed refrigerated centrifuge.

Procedure:

-

Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.[11]

-

Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.[11]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[11]

-

Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]

-

Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

This protocol details the competitive binding experiment to determine the inhibitory constant (Ki) of this compound.

Materials:

-

Prepared cell membranes.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β receptors).[11]

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of a suitable antagonist).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter or gamma counter.

Procedure:

-

In a 96-well plate, add the assay components in the following order: Assay Buffer, this compound or non-specific control, and radioligand.

-

Initiate the binding reaction by adding the membrane preparation to each well.[11]

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[11]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.[11]

-

Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I).[11]

-

Quantify the radioactivity to determine the amount of bound radioligand.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of racepinephrine that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adrenergic Receptor Signaling Pathways

Upon binding of racepinephrine to adrenergic receptors, a conformational change is induced in the receptor, leading to the activation of intracellular G proteins. The specific G protein activated depends on the receptor subtype.

-

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5]

-

β-Adrenergic Receptors (β1, β2, β3): All three subtypes are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of PKA.[3]

These signaling pathways ultimately lead to the diverse physiological effects of racepinephrine.

Conclusion

This compound is a non-selective adrenergic agonist whose pharmacological effects are mediated through its interaction with α- and β-adrenergic receptors. While comprehensive quantitative binding data for the racemic mixture is limited, the available information, primarily driven by the activity of the L-epinephrine isomer, indicates a broad spectrum of affinity across the different receptor subtypes. The standardized experimental protocols, such as radioligand binding assays, are essential for further elucidating the precise binding characteristics of racepinephrine and its individual stereoisomers. A thorough understanding of its receptor binding profile and the subsequent signaling cascades is fundamental for its rational therapeutic use and for the development of more selective adrenergic agents in the future.

References

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 11. lecturio.com [lecturio.com]

The Synthesis and Purification of Racepinephrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of racepinephrine hydrochloride, a racemic mixture of the enantiomers of epinephrine. This document details the core synthetic pathway, experimental protocols, purification methodologies, and analytical assessments pertinent to the production of this active pharmaceutical ingredient (API). All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Chemical Synthesis of Racepinephrine

The most common and industrially viable synthetic route to racepinephrine commences with the acylation of catechol, followed by amination and subsequent reduction. The overall synthetic pathway is depicted below.

Synthetic Pathway Overview

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This initial step involves the electrophilic aromatic substitution of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst to form 3,4-dihydroxyphenacyl chloride.[1][2]

Protocol:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable halogenated solvent such as 1,2-dichloroethane, add chloroacetyl chloride (1.0 equivalent) dropwise while maintaining the temperature.

-

After the addition is complete, add a solution of catechol (1.0 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 16-20 hours.

-

Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

The resulting solid, 3,4-dihydroxyphenacyl chloride, is collected by filtration, washed with water, and can be further purified by recrystallization from dilute acetic acid.[3]

| Parameter | Value/Condition |

| Reactants | Catechol, Chloroacetyl Chloride, Aluminum Chloride |

| Solvent | 1,2-Dichloroethane |

| Temperature | 0-5 °C initially, then room temperature |

| Reaction Time | 16-20 hours |

| Work-up | Quenching with HCl/ice, filtration |

| Purity of Intermediate | ≥ 85%[3] |

Table 1: Reaction parameters for the Friedel-Crafts acylation of catechol.

The intermediate 3,4-dihydroxyphenacyl chloride is then reacted with N-methylbenzylamine to yield N-benzyl adrenalone (3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone).[3]

Protocol:

-

To a cooled (10-15 °C) solution of 3,4-dihydroxyphenacyl chloride (1.0 equivalent) in an aprotic solvent such as N,N-dimethylacetamide, add N-methylbenzylamine (1.2 equivalents) dropwise.[3]

-

After the addition, allow the reaction mixture to warm to 30-35 °C and stir for 2-4 hours.[3]

-

The reaction mixture is then filtered.

-

The filtrate is cooled, and the pH is adjusted to approximately 5.5 with dilute HCl, followed by the addition of water to precipitate the product.[3]

-

The pH is then adjusted to 8.5 with dilute ammonia to complete the precipitation.[3]

-

The solid N-benzyl adrenalone is collected by filtration, washed with water, and dried.

| Parameter | Value/Condition |

| Reactants | 3,4-Dihydroxyphenacyl Chloride, N-Methylbenzylamine |

| Solvent | N,N-Dimethylacetamide |

| Temperature | 10-15 °C initially, then 30-35 °C |

| Reaction Time | 2-4 hours |

| Work-up | Filtration, pH adjustment, precipitation |

Table 2: Reaction parameters for the amination to form N-benzyl adrenalone.

This step involves the reduction of the ketone functionality and the cleavage of the N-benzyl group of N-benzyl adrenalone to produce racemic epinephrine.[1][3]

Protocol:

-

Dissolve N-benzyl adrenalone (1.0 equivalent) in methanol.

-

Adjust the pH of the solution to 1.0-2.4 with dilute HCl.[3]

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

The reaction mixture is then subjected to hydrogenation with hydrogen gas at a temperature of approximately 40 °C for 30-35 hours.[3]

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is cooled, and the pH is adjusted to approximately 8.5 with an ammonia solution to precipitate the racemic epinephrine.[3]

-

The product is collected by filtration, washed with methanol, and dried.

| Parameter | Value/Condition |

| Reactant | N-Benzyl Adrenalone |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas |

| Solvent | Methanol |

| Temperature | ~40 °C |

| Reaction Time | 30-35 hours |

| pH | 1.0-2.4 |

| Work-up | Filtration, pH adjustment, precipitation |

Table 3: Reaction parameters for the catalytic hydrogenation and debenzylation.

Purification of this compound

Purification of the final product is crucial to meet pharmacopeial standards. The primary methods include recrystallization and, if necessary, chiral resolution to isolate specific enantiomers, although this guide focuses on the racemic mixture.

Purification Workflow

Caption: General workflow for the purification of racepinephrine.

Recrystallization Protocol

Protocol:

-

Suspend the crude racemic epinephrine base in purified water at a low temperature (5-10 °C).[3]

-

Add hydrochloric acid to adjust the pH to ~2-2.5 to achieve a clear solution.[3]

-

Add activated carbon and sodium metabisulfite and stir for 30 minutes.[3]

-

Filter the solution to remove the carbon.

-

Cool the filtrate to 5-10 °C and add a dilute ammonia solution to adjust the pH to approximately 8.5, causing the pure epinephrine base to precipitate.[3]

-

Filter the precipitate, wash sequentially with water and methanol, and then dry.[3]

Formation of this compound

The final step is the conversion of the purified racemic epinephrine base to its hydrochloride salt.

Protocol:

-

Dissolve the purified racemic epinephrine base in a suitable solvent, such as ethanol.

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent like isopropanol) while stirring.

-

The this compound will precipitate out of the solution.

-

The salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed according to United States Pharmacopeia (USP) monographs.[4]

| Analytical Test | Specification (USP) | Method |

| Assay | 97.0% - 102.0% (anhydrous basis)[4] | High-Performance Liquid Chromatography (HPLC) |

| Specific Rotation | -1° to +1°[4] | Polarimetry |

| Water Content | ≤ 0.5%[4] | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.5%[4] | Gravimetric Analysis |

| Limit of Adrenalone | ≤ 0.2%[5] | UV-Vis Spectroscopy |

| Limit of Norepinephrine | ≤ 4.0%[5] | Thin-Layer Chromatography (TLC) or HPLC |

Table 4: Key analytical specifications for this compound according to USP.

High-Performance Liquid Chromatography (HPLC)

A common HPLC method for the assay of this compound involves a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol). Detection is typically performed using a UV detector at a wavelength of around 280 nm.[6] The purity is determined by comparing the peak area of the analyte to that of a reference standard.

Conclusion

The synthesis and purification of this compound is a well-established multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The methods described in this guide, from the initial Friedel-Crafts acylation to the final salt formation and purification, provide a robust framework for the production of this important pharmaceutical compound. Adherence to pharmacopeial standards and rigorous analytical testing are paramount to ensure the quality and safety of the final product.

References

- 1. A Process For Preparing Epinephrine Intermediate [quickcompany.in]

- 2. websites.umich.edu [websites.umich.edu]

- 3. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. researchgate.net [researchgate.net]

- 6. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Racepinephrine Hydrochloride: Structural Analogs and Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racepinephrine hydrochloride is a racemic mixture of the hydrochlorides of the two enantiomers of epinephrine.[1] It is a sympathomimetic amine that acts as a non-selective agonist on adrenergic receptors.[2][3] Clinically, it is primarily administered via inhalation for the temporary relief of symptoms associated with bronchial asthma and to treat airway edema in conditions such as croup.[4][5][6]

The pharmacological activity of racepinephrine is almost entirely attributable to its levorotatory isomer, (R)-(-)-epinephrine, which is the naturally occurring form. Understanding the distinct properties of its isomers and key structural analogs, such as norepinephrine, is fundamental for research and the development of more selective and effective adrenergic agents. This guide provides a detailed examination of the chemical structures, pharmacological activities, signaling pathways, and experimental evaluation of these compounds.

Chemical Structure and Stereoisomerism

Epinephrine is a chiral molecule containing a single stereocenter at the β-carbon of the side chain. This chirality gives rise to two enantiomers (non-superimposable mirror images): (R)-(-)-epinephrine and (S)-(+)-epinephrine.

-

(R)-(-)-Epinephrine (Levo-epinephrine): This is the naturally occurring and biologically active enantiomer.[7]

-

(S)-(+)-Epinephrine (Dextro-epinephrine): This enantiomer is significantly less potent than the (R)-isomer.

-

Racepinephrine: This is a 1:1 mixture of the (R)- and (S)-enantiomers.

The primary structural analog of epinephrine is norepinephrine , which differs only by the absence of a methyl group on the terminal amine.[3] This seemingly minor structural change results in a notable difference in receptor selectivity and pharmacological profile.

Synthesis and Resolution

The chemical synthesis of epinephrine typically results in a racemic mixture.[8] The resolution of this mixture to isolate the more active (R)-(-)-epinephrine is a critical step for producing the pharmaceutical-grade single enantiomer. This is often achieved by using a chiral resolving agent, such as tartaric acid, which forms diastereomeric salts with the epinephrine enantiomers.[9][10] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[9][10] More modern approaches utilize stereoselective synthesis to produce the desired enantiomer with high purity.

Pharmacology and Mechanism of Action

Epinephrine and its analogs exert their effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[3][7] These receptors are broadly classified into alpha (α) and beta (β) types, each with several subtypes (α₁, α₂, β₁, β₂, β₃).[3][7]

-

Epinephrine is a non-selective agonist, meaning it stimulates both α- and β-adrenergic receptors.[4][6]

-

Norepinephrine acts on both receptor types but shows a relative preference for α-receptors and β₁-receptors over β₂-receptors.[2]

The stereochemistry of the molecule is paramount to its receptor affinity and activity. The biological and chemical activity resides almost entirely in the (R)-(-)-isomer (levo-epinephrine), which is reported to be 15 to 40 times more pharmacologically active than the (S)-(+)-isomer (dextro-epinephrine). This difference is attributed to the specific three-dimensional orientation of the hydroxyl group on the chiral carbon, which is critical for proper binding to the adrenergic receptor.

Adrenergic Receptor Signaling Pathways

The activation of adrenergic receptors by an agonist like epinephrine initiates a cascade of intracellular events mediated by G proteins. The specific pathway activated depends on the receptor subtype.

-

α₁-Receptors: Coupled to Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

-

α₂-Receptors: Coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

β-Receptors (β₁, β₂, β₃): Coupled to Gs protein, which activates adenylyl cyclase.[3] This increases the production of cAMP, which in turn activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets.

The following diagram illustrates the primary signaling pathways associated with adrenergic receptor activation.

Caption: General signaling pathways of adrenergic receptors.

Quantitative Pharmacological Data

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. The following table summarizes reported Kᵢ values for L-epinephrine and its primary analog, L-norepinephrine, at various human adrenergic receptor subtypes. Data for D-epinephrine is scarce, but it is consistently reported to have a significantly lower affinity (15 to 40 times weaker) than the L-enantiomer.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue Source |

| α₁ₐ | L-Norepinephrine | 1500 | Guinea Pig[8] |

| β₁ | L-Norepinephrine | 126 | Rat[8] |

| β₁ | L-Norepinephrine | 400 | Guinea Pig[8] |

| β₁ | L-Epinephrine | Similar to Norepinephrine | Human |

| β₂ | L-Norepinephrine | ~10-fold lower affinity than for β₁ | Human |

| β₂ | L-Epinephrine | Similar to Norepinephrine affinity for β₁ | Human |

Note: Kᵢ values can vary based on experimental conditions, radioligand used, and tissue source. The data presented is for comparative purposes. L-norepinephrine generally shows higher affinity for α-receptors and β₁-receptors compared to β₂-receptors.[8]

Experimental Protocols: Competitive Radioligand Binding Assay

Determining the binding affinity (Kᵢ) of unlabeled compounds like epinephrine isomers is typically performed using a competitive radioligand binding assay.[8]

Principle

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., L-epinephrine) to displace a radioactively labeled ligand (the "radioligand") from a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Detailed Methodology

1. Membrane Preparation:

-

Homogenize tissue or cultured cells known to express the target adrenergic receptor subtype (e.g., rat cerebral cortex, HEK293 cells transfected with the human β₂-receptor) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[2]

-

Perform differential centrifugation to isolate the cell membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[2]

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the total protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay) and store aliquots at -80°C.

2. Assay Procedure:

-

Prepare serial dilutions of the unlabeled test compounds (e.g., L-epinephrine, D-epinephrine, norepinephrine).

-

In a 96-well plate, set up the following reactions in triplicate:

- Total Binding: Membrane preparation + radioligand + assay buffer.

- Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known non-labeled antagonist (e.g., propranolol for β-receptors) to saturate all specific binding sites.

- Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound.

-

The radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors) should be used at a concentration near its dissociation constant (Kₑ).[8]

-

Initiate the reaction by adding the radioligand. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature).[2]

3. Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[2][5]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

-

Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal competition curve.

-

Use non-linear regression analysis to determine the IC₅₀ value from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

- [L] = Concentration of the radioligand.

- Kₑ = Dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as a classic example of the importance of stereochemistry in pharmacology. While the racemic mixture is clinically effective for specific topical applications like inhalation, its systemic activity is overwhelmingly dictated by the (R)-(-)-epinephrine enantiomer. The structural analog, norepinephrine, further highlights how subtle molecular modifications can significantly alter receptor selectivity and physiological response. For drug development professionals and researchers, a thorough understanding of the distinct binding affinities, potencies, and signaling mechanisms of these isomers and analogs is essential for designing novel therapeutics with improved specificity and safety profiles. The experimental protocols outlined herein provide a standard framework for the continued evaluation and characterization of new adrenergic agents.

References

- 1. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Epinephrine (medication) - Wikipedia [en.wikipedia.org]

- 6. Norepinephrine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

A Technical Guide to the Stereochemical Purity Assessment of Racepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stereochemical Purity in Racepinephrine

Racepinephrine hydrochloride is a sympathomimetic amine, administered as a racemic mixture of its two enantiomers: the biologically active R-(-)-epinephrine (levo-epinephrine) and the less active S-(+)-epinephrine (dextro-epinephrine).[1] The pharmacological activity of the R-(-)-enantiomer is estimated to be 15 to 40 times greater than that of the S-(+)-enantiomer.[1] Given this significant difference in potency, ensuring the correct 1:1 racemic composition and quantifying any enantiomeric excess is a critical aspect of quality control in the development and manufacturing of racepinephrine-containing drug products.

The United States Pharmacopeia (USP) monograph for this compound defines it as a racemic mixture and provides an assay for total epinephrine content but does not include a specific method for determining enantiomeric purity.[2][3][4][5] This guide provides an in-depth overview of advanced analytical techniques for the stereochemical purity assessment of this compound, offering detailed experimental protocols and comparative data to aid researchers and quality control analysts in selecting and implementing appropriate methodologies.

Core Analytical Methodologies for Enantiomeric Purity

The primary techniques for resolving and quantifying the enantiomers of epinephrine include High-Performance Liquid Chromatography (HPLC), both with chiral and achiral columns, and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy also presents a potential, albeit less commonly applied, method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry.[6] For racepinephrine, two principal HPLC strategies can be employed: separation on a chiral stationary phase (CSP) or the use of an achiral separation method coupled with a chiroptical detector.

Direct separation of enantiomers is achieved using a column containing a chiral stationary phase (CSP). This method provides baseline resolution of the R-(-) and S-(+) enantiomers, allowing for their individual quantification.

Experimental Protocol: Chiral HPLC

A representative chiral HPLC method for the analysis of epinephrine enantiomers is detailed below.[7]

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: ORpak CDBS-453 (4.6 x 150 mm) or an equivalent column with a beta-cyclodextrin-based CSP.[7][8]

-

Mobile Phase: 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v).[8]

-

Injection Volume: 20 µL.[7]

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in the mobile phase.[7]

Workflow for Chiral HPLC Analysis

Caption: Chiral HPLC workflow for racepinephrine analysis.

An innovative approach utilizes a standard, achiral HPLC method, such as the one described in the USP monograph for epinephrine assay, coupled with a circular dichroism (CD) detector.[7][9][10] This technique does not separate the enantiomers chromatographically but quantifies them based on their differential absorption of circularly polarized light.

Experimental Protocol: Achiral HPLC-UV-CD

This method is adapted from a study that builds upon the USP monograph for epinephrine injections.[7]

-

Instrumentation: An HPLC system with a UV detector and an in-line CD detector.

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: 85/15% (v/v) 50 mM sodium phosphate/methanol, pH 3.8.[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 280 nm.

-

CD Detection: Monitored for ellipticity, which is proportional to the enantiomeric composition.

-

Sample Preparation: Prepare solutions of this compound in the mobile phase.

Logical Diagram for Enantiomeric Purity Determination by HPLC-CD

Caption: Data processing for HPLC-CD enantiomeric purity.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative for the enantiomeric separation of charged molecules like epinephrine. The separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol: Chiral Capillary Electrophoresis

The following protocol is a composite of methods described for the enantiomeric separation of epinephrine.[2][11][12]

-

Instrumentation: A capillary electrophoresis system with a UV detector.

-

Capillary: Uncoated fused-silica capillary (e.g., 45 cm total length, 40 cm effective length, 75 µm I.D.).[2]

-

Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) or a combination of cyclodextrins. A typical concentration is 40 mM DIMEB.[12]

-

Background Electrolyte (BGE): 0.10 M phosphoric acid and 0.05 M triethanolamine.[12] Another option is 50 mM phosphate buffer at pH 2.90.[2]

-

Separation Voltage: 20 kV.[2]

-

Detection: UV at 205 nm.[2]

-

Sample Injection: Hydrodynamic injection.

Workflow for Capillary Electrophoresis Analysis

Caption: Experimental workflow for chiral CE analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[13] These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.

While a specific, validated protocol for this compound is not widely published, the general approach would involve:

-

Dissolving the this compound sample in a suitable deuterated solvent.

-

Adding a chiral solvating agent (e.g., a derivative of phenylglycine or a chiral acid).

-

Acquiring a high-resolution proton (¹H) NMR spectrum.

-

Identifying and integrating the resolved signals corresponding to each enantiomer to determine their relative ratio.

This method can be rapid and does not require chromatographic separation, but method development is required to find a suitable CSA that provides adequate signal resolution for accurate quantification.

Quantitative Data and Method Comparison

The selection of an analytical method often depends on the specific requirements of the analysis, such as sensitivity, speed, and available instrumentation. The following tables summarize the quantitative performance of the discussed techniques based on published data.

Table 1: HPLC Method Performance for Epinephrine Enantiomers

| Parameter | Chiral HPLC[7] | Achiral HPLC-UV-CD[7] |

| Principle | Chromatographic Separation | Chiroptical Detection |

| Column | ORpak CDBS-453 | Standard C18 |

| Resolution | Baseline separation | Co-elution |

| D-(+) Enantiomer LOQ | 0.2% | 0.3% |

| D-(+) Enantiomer LOD | 0.05% | 0.1% |

| Linearity (r²) | > 0.999 | > 0.999 |

| Key Advantage | Direct quantification of separated peaks | Utilizes standard USP assay method |

Table 2: Capillary Electrophoresis Performance for Epinephrine Enantiomers

| Parameter | Capillary Electrophoresis[2][11] |

| Principle | Electrophoretic Mobility Difference |

| Chiral Selector | Cyclodextrins (e.g., HP-β-CD, DM-β-CD) |

| Linearity Range | 1.0 x 10⁻⁶ to 1.0 x 10⁻³ M[2] |

| Detection Limit (S/N=3) | 8.5 x 10⁻⁷ to 9.5 x 10⁻⁷ M[2] |

| Precision (RSD) | < 2.8% (migration time), < 4.8% (peak area)[2] |

| Key Advantage | High separation efficiency, low sample/reagent consumption |

Conclusion and Recommendations

The stereochemical purity of this compound can be reliably assessed using several advanced analytical techniques.

-

Chiral HPLC is a robust and direct method that provides excellent separation and is suitable for routine quality control.

-

Achiral HPLC with CD detection is a powerful alternative, particularly for laboratories already performing the USP assay for epinephrine, as it leverages existing instrumentation and methods to provide enantiomeric purity information simultaneously.[7][10] This approach can streamline testing and reduce the need for dedicated chiral methods.

-

Capillary Electrophoresis offers a high-resolution separation with low solvent consumption, making it an excellent orthogonal technique for method validation and in-depth investigations.

-

NMR Spectroscopy holds promise as a rapid, non-separative technique, though method development specific to this compound would be required.

For drug development professionals, the choice of method will depend on the stage of development, regulatory requirements, and available resources. It is recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for the intended purpose. The use of an orthogonal method, such as CE to confirm HPLC results, is a good practice to ensure the robustness of the analytical data.

References

- 1. transopharm.com [transopharm.com]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. This compound [doi.usp.org]

- 5. Racepinephrine [doi.usp.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and determination of norepinephrine, epinephrine and isoprinaline enantiomers by capillary electrophoresis in pharmaceutical formulation and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method development for the enantiomeric purity determination of low concentrations of adrenaline in local anaesthetic solutions by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Racepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) and Raman spectroscopy for the characterization of racepinephrine hydrochloride. This document is intended for professionals in the pharmaceutical industry involved in research, development, and quality control.

Introduction to this compound and Vibrational Spectroscopy

This compound is the racemic mixture of the hydrochloride salts of the (R)- and (S)-enantiomers of epinephrine. It is a sympathomimetic amine widely used as a bronchodilator for the relief of symptoms associated with bronchial asthma. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of a substance based on the vibrations of its chemical bonds. These non-destructive techniques are invaluable for the identification, structural elucidation, and quantitative analysis of active pharmaceutical ingredients (APIs) like this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a molecular vibration that causes a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). This scattering provides information about vibrational modes that involve a change in the polarizability of the molecule. Due to their different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational modes of a molecule.

Infrared Spectroscopy of this compound

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

The sample spectrum is recorded and ratioed against the background spectrum to produce the final absorbance spectrum.

Expected Infrared Spectral Features of this compound

Based on the known functional groups present in the epinephrine molecule, the following characteristic absorption bands can be anticipated in the IR spectrum of this compound. The exact peak positions may vary slightly due to the crystalline environment and the presence of the hydrochloride salt.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (phenolic & alcoholic) | Stretching | 3600 - 3200 (broad) |

| N-H₂⁺ (secondary amine salt) | Stretching | 3200 - 2800 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1620 - 1580 |

| N-H₂⁺ (secondary amine salt) | Bending | 1600 - 1500 |

| C-O (phenolic & alcoholic) | Stretching | 1260 - 1000 |

| C-N | Stretching | 1250 - 1020 |

Raman Spectroscopy of this compound

Raman spectroscopy is a powerful tool for the analysis of pharmaceutical compounds, offering high specificity and the ability to analyze samples through transparent packaging. While a complete Raman spectrum of this compound is not widely published, data for epinephrine provides a strong basis for understanding the expected spectral features.

Experimental Protocol: Dispersive Raman Spectroscopy

Instrumentation:

-

A dispersive Raman spectrometer equipped with a microscope for sample visualization and a charge-coupled device (CCD) detector.

-

Laser Excitation: A 785 nm near-infrared (NIR) laser is commonly used for pharmaceutical analysis to minimize fluorescence from the sample or excipients.[3]

Sample Preparation:

-

Place a small amount of this compound powder on a microscope slide.

Data Acquisition:

-

Laser Power: Use a low laser power (e.g., 10-50 mW) to avoid sample degradation.

-

Objective: A 10x or 20x objective can be used to focus the laser onto the sample.

-

Integration Time: 1-10 seconds.

-

Number of Accumulations: 5-10 accumulations are typically averaged to improve the signal-to-noise ratio.

-

The spectrum is calibrated using a known standard (e.g., polystyrene).

Raman Spectral Data of Epinephrine

The following table summarizes the prominent Raman peaks observed for epinephrine. These peaks are expected to be present in the spectrum of this compound, although minor shifts and intensity changes may occur due to the racemic nature and the hydrochloride salt form.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 599 | CC=O Stretching |

| 777 | Ring Breathing |

| 1081 | CCH Bending |

| 1172 | CO Stretching |

| 1283 | CO Asymmetric Stretching |

| 1599 | Aromatic CC Stretching |

Data sourced from a study on drug stability analysis by Raman spectroscopy.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for obtaining IR and Raman spectra of this compound.

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

Caption: Experimental workflow for Raman analysis of this compound.

Applications in Pharmaceutical Analysis

Both IR and Raman spectroscopy are powerful tools for the analysis of this compound in a pharmaceutical setting:

-

Identity Confirmation: The unique fingerprint spectra obtained from IR and Raman can be used to unequivocally identify this compound and distinguish it from other related compounds or potential impurities.

-

Purity Assessment: The presence of unexpected peaks in the spectra can indicate the presence of impurities or degradation products.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit distinct IR and Raman spectra. These techniques are therefore crucial in identifying and controlling the polymorphic form of this compound, which can impact its stability and bioavailability.

-

Quantitative Analysis: With appropriate calibration, both IR and Raman spectroscopy can be used for the quantitative determination of this compound in formulations. This is particularly useful for assessing content uniformity in tablets or powders.

Conclusion

Infrared and Raman spectroscopy are indispensable analytical techniques in the development and quality control of this compound. They provide detailed molecular-level information in a rapid and non-destructive manner. While specific, publicly available spectral libraries for this compound are limited, the foundational principles of vibrational spectroscopy and the available data for the parent compound, epinephrine, provide a strong framework for the application of these techniques. The experimental protocols and expected spectral features outlined in this guide serve as a valuable resource for scientists and researchers working with this important pharmaceutical compound.

References

In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Analysis of Racepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and fragmentation analysis of racepinephrine hydrochloride. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and quality control who utilize mass spectrometry for the characterization of pharmaceutical compounds. This document details experimental methodologies, presents quantitative data in a clear format, and visualizes key processes to facilitate a deeper understanding of the analytical workflow and fragmentation pathways.

Introduction to Racepinephrine and its Analysis

This compound is a racemic mixture of the (R)- and (S)-enantiomers of epinephrine, a sympathomimetic amine that functions as a bronchodilator. It is the hydrochloride salt of epinephrine, with the chemical formula C₉H₁₃NO₃ · HCl and a molecular weight of 219.67 g/mol . The active component, epinephrine, has a molecular weight of 183.2044 g/mol [1]. Accurate and robust analytical methods are crucial for its identification, quantification, and quality control in pharmaceutical formulations. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful technique for this purpose due to its high sensitivity and specificity. This guide focuses on the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the structural elucidation of racepinephrine through fragmentation analysis.

Experimental Protocols

A detailed experimental protocol is essential for reproducible and reliable mass spectrometric analysis. The following outlines a typical workflow for the analysis of this compound.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh a certified reference standard of this compound. Dissolve it in a suitable solvent, such as a mixture of methanol and water, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to desired concentrations for calibration curves and quality control samples.

-

Sample Extraction (if necessary): For analysis from complex matrices like plasma, a protein precipitation step is typically employed. Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to remove precipitated proteins. The resulting supernatant can then be diluted and injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust LC-MS/MS method enables the separation of racepinephrine from potential interferences and its subsequent detection and fragmentation.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column is commonly used for the separation of catecholamines.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is often effective.

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of epinephrine as it readily forms a protonated molecule [M+H]⁺.

-

MS/MS Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or in product ion scan mode for fragmentation analysis. The protonated molecule of epinephrine (m/z 184.1) is selected as the precursor ion for collision-induced dissociation (CID).

Quantitative Data Presentation

The mass spectrometric analysis of racepinephrine under ESI-MS/MS conditions yields characteristic precursor and product ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these ions, are summarized in the tables below.

Precursor Ion Data

| Compound | Ionization Mode | Precursor Ion | Measured m/z |

| Epinephrine | ESI+ | [M+H]⁺ | 184.0968 |

Table 1: Precursor ion data for epinephrine obtained by electrospray ionization.

Fragmentation (MS/MS) Data

Collision-induced dissociation of the protonated epinephrine molecule ([M+H]⁺ at m/z 184.1) results in a series of characteristic fragment ions. The most prominent fragments are presented in Table 2.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Relative Abundance (%) | Tentative Assignment |

| 184.1 | 20 | 166.086 | 100 | [M+H-H₂O]⁺ |

| 184.1 | 20 | 151.0622 | 55.82 | [M+H-H₂O-CH₃]⁺ |

| 184.1 | 20 | 107.049 | 83.58 | Dihydroxytropylium ion |

| 184.1 | 20 | 120.0807 | 39.53 | C₈H₁₀O₂⁺ |

| 184.1 | 20 | 57.05683 | 74.65 | C₃H₇N⁺ |

Table 2: Key fragment ions of protonated epinephrine observed in tandem mass spectrometry. Data compiled from public spectral databases[2][3].

Visualizations: Workflows and Fragmentation Pathways

Visual diagrams are provided below to illustrate the experimental workflow and the fragmentation pathway of racepinephrine.

Caption: A generalized experimental workflow for the analysis of this compound using LC-MS/MS.

The fragmentation of protonated epinephrine is a key aspect of its identification. The primary fragmentation event is the neutral loss of a water molecule.

Caption: A simplified diagram illustrating the major fragmentation pathways of protonated epinephrine.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry and fragmentation analysis of this compound. The presented experimental protocols, quantitative data, and visual diagrams offer a comprehensive resource for scientists and researchers. The characteristic fragmentation pattern of epinephrine, with a prominent neutral loss of water, serves as a reliable signature for its identification and confirmation. The methodologies and data herein can be adapted and applied for routine quality control, pharmacokinetic studies, and other research applications involving racepinephrine.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Racepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of racepinephrine hydrochloride. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and characterization of this active pharmaceutical ingredient. This guide delves into the quantitative NMR data, detailed experimental protocols, and relevant biological signaling pathways associated with racepinephrine.

Introduction to this compound

This compound is the racemic mixture of the hydrochloride salt of epinephrine, a catecholamine that functions as a hormone and neurotransmitter. It is a sympathomimetic agent that acts on both alpha and beta-adrenergic receptors and is commonly used as a bronchodilator for the relief of symptoms associated with bronchial asthma. The chemical structure of this compound is presented in Figure 1.

Accurate structural elucidation and quantitative analysis are critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and purity of this compound.

Quantitative NMR Data

Quantitative NMR (qNMR) is a primary analytical method for the determination of purity and concentration of active pharmaceutical ingredients. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its molecular structure. The data presented below is based on experimental spectra obtained in an aqueous solvent (H₂O/D₂O).

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H-2 | 6.94 | d |

| H-5 | 6.85 | dd |

| H-6 | 6.95 | d |

| H-7 (CH-OH) | ~5.0 | m |

| H-8 (CH₂-N) | ~3.2-3.4 | m |

| N-CH₃ | ~2.8 | s |

Note: The chemical shifts of exchangeable protons (OH and NH) are highly dependent on solvent, concentration, and temperature and are often not observed or appear as broad signals. Coupling constants (J-values) are not explicitly available in the referenced public databases but can be inferred from the multiplicities (d = doublet, dd = doublet of doublets, m = multiplet, s = singlet).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following data is based on an experimental spectrum of DL-Adrenaline hydrochloride.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | ~130 |

| C-2 | ~116 |

| C-3 | ~145 |

| C-4 | ~145 |

| C-5 | ~115 |

| C-6 | ~120 |

| C-7 (CH-OH) | ~70 |

| C-8 (CH₂-N) | ~55 |

| N-CH₃ | ~33 |

Experimental Protocols

This section outlines the methodologies for acquiring high-quality NMR spectra of this compound. Adherence to these protocols is essential for obtaining accurate and reproducible results.

Sample Preparation

Proper sample preparation is a critical first step in any NMR experiment.

-

Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound due to its high solubility. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is advisable.

-

Procedure:

-

Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.

-

NMR Data Acquisition

The following are general parameters for ¹H and ¹³C NMR data acquisition. These may need to be optimized based on the specific instrument and experimental goals.

3.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons for quantitative analysis.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.

-

-

Processing:

-

Apply an exponential window function with a line broadening factor of 0.3 Hz.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

-

3.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-220 ppm, centered around 100-110 ppm.

-

-

Processing:

-

Apply an exponential window function with a line broadening factor of 1-2 Hz.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CD₃OD at 49.0 ppm).

-

Signaling Pathway and Experimental Workflow

Racepinephrine exerts its pharmacological effects by activating adrenergic receptors. The following diagrams illustrate the primary signaling pathway and a general workflow for the NMR analysis of this compound.

A Technical Guide to the Historical Perspectives of Catecholamine Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments and scientific rigor that have shaped our understanding of catecholamines. From the initial discovery of "adrenalin" to the elucidation of complex signaling pathways and receptor subtypes, this paper provides a comprehensive historical perspective. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the foundational experiments, presenting key quantitative data for comparative analysis, and visualizing the logical and experimental workflows that have defined the field.

Early Discoveries and the Isolation of Adrenaline

The story of catecholamine research begins in the late 19th century with the observation of the potent physiological effects of adrenal gland extracts. This led to a race to isolate the active principle, a pursuit that laid the groundwork for endocrinology and pharmacology.

The Pressor Effect: Oliver and Schäfer's Landmark Experiments (1894-1895)

George Oliver and Edward Schäfer were the first to systematically demonstrate the dramatic effects of adrenal extracts on the cardiovascular system. Their experiments on anesthetized dogs showed a significant and rapid increase in arterial blood pressure upon intravenous injection of the extract.

Experimental Protocol: Oliver and Schäfer's Blood Pressure Experiments

-

Animal Preparation: Dogs were anesthetized, and a cannula was inserted into the carotid artery to measure blood pressure using a mercury kymograph. Another cannula was placed in a femoral vein for the injection of the adrenal extract.

-

Extract Preparation: The medulla of the adrenal glands of various animals (e.g., sheep, calves) was separated from the cortex, minced, and extracted with glycerin or saline solution.

-

Administration and Measurement: A small volume of the adrenal extract was injected intravenously. The resulting changes in blood pressure and heart rate were recorded on the kymograph's smoked drum.

-

Observation: A marked and immediate rise in blood pressure was consistently observed, followed by a gradual return to the baseline.

Quantitative Data from Oliver and Schäfer's Experiments

While the original 1895 publication in The Journal of Physiology does not present data in a tabular format, the reported findings indicate a substantial pressor effect. For instance, they noted that the arterial blood pressure could be more than doubled by the injection of the extract.

| Parameter | Observation | Approximate Quantitative Change |

| Arterial Blood Pressure | Marked and rapid increase | > 100% increase from baseline |

| Heart Rate | Variable, often slowed initially | Not consistently quantified |

Experimental Workflow: Oliver and Schäfer's Pressor Effect Discovery

The Race to Isolate the Active Principle: Abel and Takamine

The potent effects observed by Oliver and Schäfer spurred a competitive effort to isolate the active compound from the adrenal medulla.

-

John Jacob Abel (1897): At Johns Hopkins University, Abel partially purified the active substance as a benzoyl derivative, which he named "epinephrine."[1]

-

Jokichi Takamine (1901): A Japanese chemist working in New York, Takamine successfully isolated the pure, crystalline form of the hormone, which he named "adrenaline."[1]

Experimental Protocol: Takamine's Isolation of Adrenaline

-

Extraction: Adrenal glands (from sheep or cattle) were minced and extracted with warm, slightly acidified water.

-

Precipitation of Proteins: The extract was heated to coagulate proteins, which were then removed by filtration.

-

Concentration: The filtrate was concentrated under reduced pressure.

-

Precipitation of Adrenaline: Ammonia was added to the concentrated extract, causing the crude adrenaline to precipitate.

-

Purification: The precipitate was redissolved in acid and re-precipitated with ammonia. This process was repeated to obtain pure, crystalline adrenaline.

The Dawn of Chemical Neurotransmission

The early 20th century witnessed a paradigm shift in understanding nerve function, moving from a purely electrical to a chemical concept of signal transmission.

The "Adrenaline Reversal": Dale's Discovery of Receptor Blockade (1906)